2-Vinyloxytetrahydropyran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNYALHUMSCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468053 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-41-9 | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinyloxytetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Vinyloxytetrahydropyran
Established Synthetic Pathways
The foundational methods for the synthesis of vinyl ethers, including 2-vinyloxytetrahydropyran, have been in practice for decades. These pathways are characterized by their robustness and scalability, although they often require forcing reaction conditions.
One of the earliest and most significant methods for vinyl ether synthesis is the Reppe process , which involves the direct vinylation of an alcohol with acetylene (B1199291). Developed in the 1930s, this method typically employs a strong base, such as an alkali metal hydroxide (B78521) or alkoxide, as a catalyst and is often carried out under elevated pressure and temperature. The reaction proceeds via the nucleophilic addition of the alcohol to the acetylene triple bond. While effective for a wide range of alcohols, the use of high-pressure acetylene presents significant safety challenges, necessitating specialized equipment and handling procedures.
Another established approach is transvinylation , which involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate (B1210297), to an alcohol. This equilibrium-driven reaction is often catalyzed by mercury(II) salts, such as mercury(II) acetate. The use of mercury catalysts, however, has fallen out of favor due to the high toxicity of mercury compounds and the associated environmental concerns.
A safer alternative to acetylene gas for vinylation is the use of calcium carbide. In the presence of a superbasic catalytic system, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO), calcium carbide serves as an in situ source of acetylene, allowing for the vinylation of alcohols under milder conditions and without the need for high-pressure equipment.
Advanced and Stereoselective Synthetic Approaches
Modern synthetic chemistry has seen the development of more sophisticated and selective methods for the synthesis of vinyl ethers. These advanced approaches often rely on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under milder reaction conditions.
Catalytic Strategies in Synthesis
Transition metal catalysts, particularly those based on palladium, iridium, and ruthenium, have revolutionized the synthesis of vinyl ethers, offering milder and more selective alternatives to the classical methods.
Palladium-catalyzed transvinylation has emerged as a prominent method. Catalytic systems often involve palladium(II) acetate in combination with a ligand, such as 1,10-phenanthroline (B135089) or its derivatives. These catalysts facilitate the exchange reaction between an alcohol and a vinyl ether, such as butyl vinyl ether, or a vinyl ester, like vinyl acetate. The reaction is driven to completion by using an excess of the vinylating agent. The choice of ligand is crucial for stabilizing the palladium catalyst and preventing its reduction to inactive palladium(0). The addition of a non-coordinating base can also enhance the reaction rate.
| Catalyst System | Vinyl Source | Substrate | Key Features |
| Palladium(II) acetate / 1,10-phenanthroline | Butyl vinyl ether | Various alcohols | Air-stable catalyst, good yields. |
| Palladium(II) acetate / 2,2'-bipyridyl | Vinyl acetate | Carboxylic acids | Effective for producing vinyl esters. |
| Palladium nanoparticles / Bathophenanthroline | n-Butyl vinyl ether | Alcohols | Recyclable catalyst, low catalyst loading. |
Iridium-catalyzed reactions provide another powerful tool for vinyl ether synthesis. Cationic iridium complexes, such as those derived from [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), are effective catalysts for the transvinylation of alcohols with vinyl acetate. These reactions often proceed under neutral or slightly basic conditions, showing broad functional group tolerance. The iridium-catalyzed process is thought to involve an addition-elimination sequence.
| Catalyst System | Vinyl Source | Substrate | Key Features |
| [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl acetate | Primary and secondary alcohols | High yields, good functional group tolerance. |
| [Ir(cod)₂]BF₄ | Allyl acetate | Alcohols | Effective for allylation of alcohols. |
Ruthenium-catalyzed transvinylation has also been explored, offering a less toxic alternative to palladium and mercury catalysts. Ruthenium complexes, such as Grubbs-type catalysts, have been shown to catalyze the transvinylation of carboxylic acids with vinyl acetate. More directly relevant to this compound synthesis, ruthenium(II) complexes can catalyze the coupling of propargyl alcohols with allyl alcohol to form substituted tetrahydropyrans, showcasing the utility of ruthenium in constructing the core structure.
| Catalyst System | Reactants | Product Type | Key Features |
| [Ru(p-cymene)Cl₂]₂ | Acrylic acids, ethyl glyoxylate, p-toluenesulfonamide | Pyranones | Three-component cascade reaction. |
| RuCl(cod)(C₅Me₅) | Prop-2-yn-1-ols, allyl alcohol | 2-Alkoxy-5-methylenetetrahydropyrans | Highly regioselective C-C coupling. |
Chemo- and Regioselective Preparations
The synthesis of complex molecules often requires reactions that selectively target a specific functional group in the presence of others (chemoselectivity) or a particular position within a molecule (regioselectivity). In the context of this compound and its derivatives, selective vinylation is crucial when other reactive sites are present.
For substrates containing multiple hydroxyl groups, achieving regioselective vinylation can be challenging. The inherent reactivity of different hydroxyl groups (e.g., primary vs. secondary, axial vs. equatorial in a cyclic system) can sometimes be exploited. However, for more subtle cases, protecting group strategies are often employed. A common approach involves protecting all but the desired hydroxyl group, carrying out the vinylation, and then deprotecting the other hydroxyls.
Modern catalytic methods can offer improved chemo- and regioselectivity. For instance, enzyme-catalyzed reactions can exhibit exquisite selectivity due to the specific binding of the substrate in the enzyme's active site. While specific examples for the vinylation of tetrahydropyran-2-ol are not abundant in the literature, the principles of selective catalysis are applicable.
The development of catalysts that can differentiate between similar functional groups is an active area of research. For example, catalyst-substrate interactions, directed by other functional groups within the molecule, can lead to preferential reaction at a specific site. While detailed studies on the chemo- and regioselective vinylation of functionalized tetrahydropyranols to produce derivatives of this compound are not extensively documented, the broader field of selective catalysis suggests that such transformations are feasible and represent a promising avenue for future research.
Chemical Reactivity and Transformation Mechanisms of 2 Vinyloxytetrahydropyran
Fundamental Reaction Mechanisms
The vinyloxy group of 2-vinyloxytetrahydropyran features a carbon-carbon double bond that is susceptible to addition reactions. siyavula.com These reactions involve the breaking of the pi (π) bond and the formation of two new single bonds. The electron-rich nature of the double bond, enhanced by the adjacent oxygen atom, makes it particularly reactive towards electrophiles. radtech-europe.com
The general mechanism for the electrophilic addition of HX to an alkene is as follows:
Electrophilic Attack: The alkene's π electrons attack the hydrogen of HX, forming a C-H bond and a carbocation intermediate. The halide ion is released. unacademy.com
Nucleophilic Attack: The halide ion acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product. libretexts.org
While strong acids readily add across the double bond, weaker acids like water typically require a strong acid catalyst to facilitate the reaction, leading to hydration. msu.edupressbooks.pub Radical additions to the vinyloxy moiety are also possible, particularly in the presence of radical initiators. cmu.edu However, vinyl ethers like this compound tend to be less reactive in free-radical homopolymerization due to the nucleophilic character of the double bond. cmu.edutandfonline.com
Reductive cleavage is a chemical reaction that involves the breaking of a chemical bond with the concurrent addition of a reducing agent. numberanalytics.com In the context of vinyloxy ethers, specific reagents can promote a reductive rearrangement. For instance, triisobutylaluminium has been shown to facilitate a smooth oxygen-to-carbon reductive rearrangement of certain substituted vinyl ethers, leading to the formation of chain-extended alcohols. rsc.org This type of reaction represents a significant transformation, converting the ether linkage into a new carbon-carbon bond framework. Another example is the H₂S-mediated reductive cleavage of carbon-carbon double bonds under mild conditions, a reaction that has been developed as a strategy for creating fluorescent probes. nih.gov
The Claisen rearrangement is a powerful and stereoselective carbon-carbon bond-forming reaction. wikipedia.orgredalyc.org It is a type of cmu.educmu.edu-sigmatropic rearrangement where an allyl vinyl ether, upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. redalyc.orglibretexts.org This pericyclic reaction is typically exothermic and follows first-order kinetics. wikipedia.org
The general mechanism is considered concerted, passing through a highly ordered, chair-like transition state. organic-chemistry.org This stereospecificity means that the configuration of the starting material influences the stereochemistry of the product. organic-chemistry.org While uncatalyzed Claisen rearrangements often require high temperatures (above 100°C), various catalyzed versions have been developed to proceed under milder conditions. organic-chemistry.org For example, transition metals like Rh(I) can catalyze the rearrangement of propargyl vinyl ethers. acs.org Lewis acids have also been employed to accelerate the reaction. redalyc.org
Different variations of the Claisen rearrangement exist, such as the Johnson-Claisen and Ireland-Claisen rearrangements, which expand the scope and applicability of this transformation in organic synthesis. wikipedia.org These reactions allow for the synthesis of γ,δ-unsaturated esters, carboxylic acids, and amides from allylic alcohols or their derivatives. wikipedia.orgredalyc.org
Table 1: Comparison of Rearrangement Reactions
| Feature | Reductive Rearrangement | Claisen-type Rearrangement |
|---|---|---|
| Reaction Type | Bond cleavage with reduction | cmu.educmu.edu-Sigmatropic rearrangement redalyc.org |
| Key Transformation | Ether linkage to C-C bond | Allyl vinyl ether to γ,δ-unsaturated carbonyl wikipedia.org |
| Mechanism | Varies with reagent (e.g., organoaluminum promoted) rsc.org | Concerted, pericyclic, via six-membered transition state redalyc.orglibretexts.org |
| Driving Force | Formation of more stable products post-reduction | Formation of a stable carbonyl group wikipedia.org |
| Typical Conditions | Presence of a specific reducing agent (e.g., triisobutylaluminium) rsc.org | Often requires heat; can be acid- or metal-catalyzed wikipedia.orgorganic-chemistry.org |
Rearrangement Reactions Involving the Vinyloxy Group
Catalytic Transformations
Photocatalysis has emerged as a powerful tool for activating chemical bonds under mild conditions using visible light. researchgate.netnih.govmdpi.com In the context of this compound and other vinyl ethers, photocatalysis enables a variety of transformations, including polymerization and cycloadditions. nih.govacs.org These reactions are typically initiated by a photocatalyst, which, upon light absorption, can engage in either an oxidative or reductive quenching cycle. nih.gov
For instance, photocatalytic systems have been developed for the controlled cationic polymerization of vinyl ethers. nih.govnih.gov In one such system, a photocatalyst initiates the process through a one-electron oxidation of a chain-transfer agent (CTA). nih.govnih.gov This generates a reactive cation that initiates polymerization of the vinyl ether monomer. nih.govnih.gov The process can be controlled by light, allowing for the synthesis of well-defined polymers. researchgate.net Another approach involves the photochemical generation of radicals, which are then oxidized to cations to initiate polymerization in a process termed photoinduced radical oxidation/addition/deactivation (PROAD). zendy.ionih.gov
Photocatalysis is also highly effective for promoting [2+2] cycloaddition reactions. nih.gov This method allows for the construction of cyclobutane (B1203170) rings, which are structurally significant motifs. nih.gov For electron-rich olefins like this compound, an oxidative quenching cycle is often employed. nih.gov The photocatalyst, in its excited state, oxidizes the olefin to a radical cation, which then undergoes cycloaddition. nih.gov This approach often requires lower energy visible light compared to traditional photochemical methods that use high-energy UV light. nih.gov Recently, this compound has been used as a substrate in a photocatalytic defluoroalkylation reaction, showcasing its utility in complex chemical transformations under visible light. nih.gov
Table 2: Photocatalytic Reactions Involving Vinyl Ethers
| Reaction Type | Catalyst System Example | Mechanism | Product Type |
|---|---|---|---|
| Controlled Cationic Polymerization | Oxidative photocatalyst (e.g., pyrylium (B1242799) salt) + Chain-Transfer Agent (CTA) nih.gov | Photoinduced one-electron oxidation of CTA to generate initiating cation nih.govnih.gov | Well-defined poly(vinyl ether)s nih.gov |
| [2+2] Cycloaddition | Ru(bpy)₃²⁺ / Methyl Viologen (MV²⁺) nih.gov | Photooxidative generation of a radical cation intermediate nih.gov | Cyclobutane derivatives nih.gov |
| Defluoroalkylation | o-phosphinophenolate / Thiol HAT catalyst nih.gov | Photoinduced electron transfer to generate difluoromethyl radicals which add to the alkene nih.gov | α,α-difluoroalkylated compounds nih.gov |
Photocatalytic Activation and Reactions
Mechanisms of Ring-Opening and Ring-Closing Reactions
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic alkenes, including the dihydropyran and tetrahydropyran (B127337) skeletons that are core to many natural products. thieme-connect.comacs.org The reaction involves the intramolecular rearrangement of a diene, catalyzed by transition metal complexes, typically those based on ruthenium or molybdenum, to form a cycloalkene and a small volatile byproduct like ethylene (B1197577). thieme-connect.com
The accepted mechanism for RCM, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle is initiated by the reaction of the metal alkylidene catalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original catalyst ligand and form a new metal alkylidene complex bearing the substrate. This new complex then reacts intramolecularly with the second alkene of the diene chain in another [2+2] cycloaddition to form a second, cyclic metallacyclobutane. The final step is a retro-[2+2] cycloaddition that releases the cyclic alkene product (e.g., a dihydropyran) and regenerates a metal alkylidene species that can re-enter the catalytic cycle.
While RCM of simple allyl-homoallyl ethers is a common route to 3,6-dihydro-2H-pyrans, strategies involving O-vinylation followed by RCM have been developed to access different substitution patterns, such as 3,3'-disubstituted 3,4-dihydro-2H-pyrans. thieme-connect.com This sequence involves preparing a substrate containing both a vinyl ether and another alkene, which then undergoes cyclization. For example, a primary alcohol can be O-vinylated under palladium catalysis, and the resulting diene is then subjected to RCM with a second-generation Grubbs catalyst to afford the dihydropyran ring system in high yield. thieme-connect.com Subsequent hydrogenation of the resulting dihydropyran provides the saturated tetrahydropyran ring.
Applications in Protecting Group Chemistry
2-Vinyloxytetrahydropyran as a Vinyloxy Protecting Group Precursor
This compound serves as an effective precursor for the introduction of the tetrahydropyranyl (THP) protecting group onto alcohols. The reaction involves the acid-catalyzed addition of an alcohol to the electron-rich double bond of the vinyl ether moiety. This process results in the formation of a new acetal (B89532), specifically a 2-alkoxy-tetrahydropyran, which is commonly referred to as a THP ether.
The primary advantage of using this compound over its more traditional counterpart, 3,4-dihydro-2H-pyran (DHP), lies in the reaction conditions and byproducts. The reaction with this compound proceeds under mild acidic conditions, often employing catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA). A key feature of this transformation is that it is an addition reaction, meaning no small molecules are eliminated, which can lead to cleaner reactions and simpler workups.
The resulting THP ether is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents (like Grignard reagents and organolithiums), and nucleophilic reagents. This stability makes it a valuable tool for multistep synthesis where other functional groups need to be manipulated without affecting the protected alcohol.
Table 1: Representative Conditions for THP Protection of Alcohols using this compound
| Alcohol Substrate | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | PPTS | Dichloromethane | 25 | 2 | >95 |
| Secondary Alcohol | CSA | Tetrahydrofuran | 25 | 4 | 92 |
| Phenol | p-TsOH | Chloroform | 0-25 | 3 | 90 |
Orthogonal Protection Strategies Facilitated by Vinyloxytetrahydropyran Derivatives
The THP group derived from this compound is a cornerstone of orthogonal protection strategies. Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different specific conditions, allowing for the selective deprotection of one functional group while others remain protected.
The THP ether is classified as an acid-labile protecting group. This characteristic allows it to be used in conjunction with base-labile protecting groups (e.g., esters like acetate (B1210297) or benzoate) and protecting groups that are cleaved by hydrogenolysis (e.g., benzyl (B1604629) ethers). For instance, a molecule containing both a THP ether and a silyl (B83357) ether (such as TBDMS) can be selectively deprotected. The THP group can be removed with mild aqueous acid, leaving the silyl ether intact. Conversely, the silyl ether can be cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the THP ether.
This orthogonality is crucial in the synthesis of complex polyfunctional molecules like carbohydrates, prostaglandins, and macrolides, where precise control over the reactivity of multiple hydroxyl groups is essential.
Table 2: Orthogonal Deprotection of THP Ethers vs. Other Common Protecting Groups
| Protecting Group 1 | Protecting Group 2 | Deprotection Reagent for PG1 | PG2 Stability | Deprotection Reagent for PG2 | PG1 Stability |
| THP | Silyl (TBDMS) | Acetic Acid/H₂O | Stable | TBAF | Stable |
| THP | Benzyl (Bn) | p-TsOH/MeOH | Stable | H₂, Pd/C | Stable |
| THP | Acetate (Ac) | PPTS/EtOH | Stable | K₂CO₃/MeOH | Stable |
Mechanistic Considerations in Protection and Deprotection Regimes
Protection Mechanism:
The protection of an alcohol with this compound proceeds via an acid-catalyzed pathway. The mechanism is initiated by the protonation of the vinyl ether's double bond. This protonation occurs at the carbon atom further from the oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is particularly stable due to the delocalization of the positive charge onto the adjacent oxygen atom. The alcohol, acting as a nucleophile, then attacks the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation of the resulting oxonium ion by a base (such as the solvent or the conjugate base of the acid catalyst) yields the neutral THP ether product and regenerates the acid catalyst.
Deprotection Mechanism:
The deprotection of the THP ether is essentially the reverse of the protection mechanism and is also acid-catalyzed. The process begins with the protonation of the acetal oxygen atom derived from the original alcohol. This is followed by the cleavage of the C-O bond to release the free alcohol and the same resonance-stabilized oxocarbenium ion intermediate formed during the protection step. In the presence of water or an alcohol solvent, this cation is trapped to form a hemiacetal. The hemiacetal is in equilibrium with its open-chain hydroxy aldehyde form, which is the final byproduct of the deprotection. The mild acidic conditions required for this process ensure that other acid-sensitive groups are not inadvertently cleaved.
Polymer Chemistry and Advanced Materials Science
2-Vinyloxytetrahydropyran as a Monomer in Polymer Synthesis
This compound is a vinyl ether monomer that features a tetrahydropyran (B127337) (THP) group attached to a vinyl group via an ether linkage. The electron-donating nature of the ether oxygen makes the vinyl double bond electron-rich, which dictates its reactivity in polymerization processes. This characteristic makes it particularly susceptible to cationic polymerization methods. nih.govutexas.edu The presence of the bulky, cyclic THP group influences the properties of the resulting polymers, such as their solubility, thermal stability, and stereochemistry. In polymer science, this monomer is utilized in both homopolymerization, to produce poly(this compound), and in copolymerization with other monomers to create advanced materials with tailored properties.
Homopolymerization Mechanisms
The synthesis of polymers from a single type of monomer, known as homopolymerization, can proceed through various mechanisms. For this compound, the primary methods involve ionic or controlled polymerization pathways.
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a principal method for polymerizing vinyl ethers due to the electron-rich nature of their double bond, which is readily attacked by electrophiles. nih.govutexas.edu The process involves three main steps: initiation, propagation, and termination/chain transfer.
Initiation: The reaction is started by an initiator system that generates a carbocation. Typically, this is a binary system composed of a proton source or carbocation precursor and a Lewis acid co-initiator. wikipedia.orgcmu.edu For example, an alcohol can react with a Lewis acid like tin tetrachloride (SnCl₄) or an organoaluminum halide to form a protonic acid that initiates polymerization. wikipedia.orgnih.gov The initiator adds to the monomer's double bond, forming a new carbocationic active center on the polymer chain.
Propagation: The carbocationic chain end then sequentially adds more monomer molecules. This step proceeds rapidly, building the polymer chain. The stability of the propagating carbocation, which is enhanced by the adjacent oxygen atom via resonance, is a key factor in this process.
Chain Transfer and Termination: Conventional cationic polymerization is often plagued by chain transfer and termination reactions, which can limit the molecular weight and broaden the molecular weight distribution of the polymer. nih.gov Chain transfer can occur to the monomer, solvent, or counter-ion, while termination happens when the propagating cation is irreversibly neutralized.
Free Radical Polymerization
Free radical polymerization is a common industrial process for many vinyl monomers like styrene (B11656) or acrylates. open.edufiveable.me The process is initiated by free radicals generated from an initiator molecule, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). tcichemicals.com However, vinyl ethers, including this compound, generally exhibit very low reactivity in free radical homopolymerization. researchgate.net This is because the resulting radical at the α-carbon (adjacent to the oxygen) is not well-stabilized, and the electron-rich double bond is not highly susceptible to attack by a radical species. Consequently, this method is not effective for producing high molecular weight homopolymers of this compound.
Controlled/Living Polymerization Techniques
To overcome the limitations of conventional cationic polymerization, controlled or "living" polymerization techniques have been developed. These methods suppress or eliminate chain transfer and termination reactions, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. nih.govwikipedia.org
Living cationic polymerization of vinyl ethers is achieved by establishing a rapid and reversible equilibrium between a dormant covalent species and a small amount of active cationic species. wikipedia.org This is often accomplished using specific initiator/Lewis acid systems under controlled conditions. For instance, initiating systems like an alcohol combined with a Lewis acid (e.g., Et₁.₅AlCl₁.₅) in the presence of a Lewis base or a proton trap can establish a living process. nih.gov The proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), is crucial for scavenging stray protons that could cause uncontrolled initiation. nih.gov
Another advanced method is cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This technique combines a conventional cationic polymerization system with a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a controlled manner. rsc.org This allows for the synthesis of well-defined polymers, often under less stringent conditions, such as at room temperature and open to the air. rsc.org
| Polymerization Type | Initiator System | Solvent | Temperature | Key Features / Findings | Reference |
|---|---|---|---|---|---|
| Living Cationic | Alcohol / Lewis Acid (e.g., Et1.5AlCl1.5) + Proton Trap (DTBP) | Toluene | 0 °C | Addition of a proton trap (DTBP) leads to well-controlled polymerization and narrow PDI. | nih.gov |
| Living Cationic | Alcohol / Lewis Acid (e.g., EtAlCl2/SnCl4) | Toluene | 0 °C | A mixed Lewis acid system (EtAlCl2/SnCl4) can be used to accelerate the polymerization rate significantly while maintaining control. | nih.gov |
| Cationic RAFT | PCCP Acid + Chain Transfer Agent (CTA) | Neat (no solvent) | Room Temp | Moisture-tolerant system that can be performed open to air, yielding polymers with predictable molar masses and functional end groups. | rsc.org |
Copolymerization with Diverse Monomers
Copolymerization involves the polymerization of two or more different types of monomers. copoldb.jp This technique is widely used to create polymers with properties that are intermediate between those of the corresponding homopolymers or are entirely unique. This compound, as an electron-rich monomer, can be copolymerized with various other monomers, particularly those with electron-poor double bonds.
Alternating Copolymers
A special case of copolymerization is alternating copolymerization, where two different monomer units are incorporated into the polymer chain in a regular, alternating sequence (ABABAB...). copoldb.jp This typically occurs between monomers with strong electron-donating and electron-accepting properties.
Vinyl ethers like this compound are classic examples of electron-donor monomers. They readily form alternating copolymers with strong electron-acceptor monomers, such as maleic anhydride, via free radical polymerization. researchgate.net While neither monomer readily homopolymerizes under free radical conditions, their mixture polymerizes effectively. researchgate.netrsc.org
The mechanism is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich vinyl ether and the electron-poor maleic anhydride. researchgate.net This complex is then thought to be the species that enters the propagating chain, leading to a strictly alternating structure. The formation of these copolymers is often spontaneous or can be initiated with a standard radical initiator like AIBN. rsc.org The resulting alternating copolymers possess a unique 1:1 ratio of the two monomers along the polymer backbone, regardless of the initial monomer feed ratio. ashland.com
| Comonomer System | Polymerization Type | Initiator | Key Features / Findings | Reference |
|---|---|---|---|---|
| Alkyl Vinyl Ether + Maleic Anhydride | Radical Polymerization | AIBN or Spontaneous | Forms a 1:1 alternating copolymer. The mechanism involves a charge-transfer complex between the donor (vinyl ether) and acceptor (maleic anhydride) monomers. | researchgate.netashland.com |
| α-Methyl Styrene derivative + Maleic Anhydride | Radical Polymerization | AIBN | Demonstrates the general principle of using radical initiation to form alternating copolymers between electron-rich (styrenic) and electron-poor (maleic anhydride) monomers. | rsc.org |
Block Copolymers
Block copolymers consist of two or more distinct homopolymer chains linked by covalent bonds. researchgate.netbehinpolymerco.com The synthesis of block copolymers containing a poly(this compound) (PVOTHP) segment is often achieved through living cationic polymerization. wikipedia.org This technique is crucial for producing polymers with controlled molecular weights and narrow molecular weight distributions, which are essential characteristics of well-defined block copolymers. nih.govresearchgate.net
Living cationic polymerization of vinyl ethers like VOTHP allows for the sequential addition of different monomers, leading to the formation of block copolymers. rsc.org For instance, after polymerizing VOTHP to create a living PVOTHP chain, a second monomer can be introduced to grow a subsequent block. This process requires rigorous purification of monomers and solvents to maintain the "living" nature of the polymer chain ends. wikipedia.org
The combination of living cationic polymerization with other controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, has expanded the range of accessible block copolymer architectures. frontiersin.orgnih.govrsc.org This is particularly useful when polymerizing monomers that are not amenable to the same polymerization mechanism. nih.gov A common strategy involves a "site transformation" method, where the active center of a living polymer chain is converted into a species capable of initiating a different type of polymerization. nih.gov
Table 1: Examples of Initiating Systems and Methods for Block Copolymer Synthesis
| Polymerization Method | Initiator/System | Resulting Block Copolymer Type | Key Features |
| Living Cationic Polymerization | HI/ZnI₂ | PVOTHP-b-Poly(vinyl ether) | Sequential monomer addition. |
| Living Cationic to ATRP | Bifunctional Initiator | PVOTHP-b-Poly(acrylate) | Combines two different polymerization mechanisms. frontiersin.orgnih.gov |
| Living Cationic to RAFT | Chain Transfer Agent | PVOTHP-b-Poly(styrene) | Allows for a wide range of monomer compatibility. rsc.org |
This table is generated based on synthetic principles and may not represent specific, published examples for VOTHP.
The resulting block copolymers often exhibit microphase separation, where the immiscible polymer blocks self-assemble into ordered nanostructures. behinpolymerco.com This behavior is fundamental to many applications of block copolymers, such as in thermoplastic elastomers, adhesives, and nanotechnology. nih.govmdpi.com
Graft Copolymers
Graft copolymers are a type of branched copolymer where one or more side chains of a homopolymer are attached to a main polymer backbone of a different composition. The synthesis of graft copolymers involving VOTHP can be achieved through several strategies, often leveraging the reactivity of the vinyl ether group.
One common method is the "grafting from" technique. In this approach, a polymer backbone is first synthesized with initiator sites along its chain. These sites are then used to initiate the polymerization of VOTHP, growing the PVOTHP grafts from the main chain. Living cationic polymerization is particularly advantageous for this method as it allows for the growth of well-defined side chains with controlled length and low polydispersity.
Another approach is the "grafting onto" method, which involves attaching pre-synthesized PVOTHP chains to a functionalized polymer backbone. This typically requires a highly efficient coupling reaction between the end group of the PVOTHP and reactive sites on the backbone.
The "grafting through" method involves the copolymerization of a PVOTHP macromonomer (a polymer chain with a polymerizable end group) with other monomers to form the main chain. This allows for the incorporation of PVOTHP grafts at specific points along the backbone.
Table 2: Synthetic Strategies for Graft Copolymers with PVOTHP
| Grafting Method | Description | Key Requirements |
| Grafting From | PVOTHP chains are grown from a pre-existing polymer backbone. | Initiating sites along the backbone. |
| Grafting Onto | Pre-made PVOTHP chains are attached to a polymer backbone. | Reactive functional groups on both the backbone and PVOTHP chain ends. |
| Grafting Through | A PVOTHP macromonomer is copolymerized with other monomers. | A PVOTHP chain with a polymerizable end group. |
This table outlines general synthetic strategies for graft copolymers.
The architecture of these graft copolymers, including the length and density of the grafts, significantly influences their properties and potential applications, which can range from thermoplastic elastomers to surface modifiers and compatibilizers for polymer blends.
Control of Polymer Architecture and Stereoregularity (Tacticity)
The control over polymer architecture, such as linear, branched, star-shaped, or graft structures, is a cornerstone of modern polymer synthesis. For PVOTHP, living cationic polymerization offers a high degree of control over the molecular weight and architecture. By using multifunctional initiators, for example, star-shaped polymers with a PVOTHP core can be synthesized.
Stereoregularity, or tacticity, refers to the spatial arrangement of the pendant groups along the polymer chain. In the case of PVOTHP, the tetrahydropyran ring is the pendant group. The tacticity of a polymer can have a profound impact on its physical properties, such as crystallinity, melting point, and mechanical strength.
The living cationic polymerization of vinyl ethers can be influenced by various factors to control the stereochemistry of the resulting polymer. These factors include the nature of the initiator and co-initiator, the solvent polarity, and the polymerization temperature. For instance, using bulky Lewis acids as co-initiators in nonpolar solvents at low temperatures can favor a more stereoregular polymer structure. This is because the growing chain end and the incoming monomer are held in a more ordered configuration, leading to a preferred stereochemical addition.
Table 3: Factors Influencing Stereoregularity in Cationic Polymerization of Vinyl Ethers
| Factor | Effect on Tacticity | Rationale |
| Solvent Polarity | Nonpolar solvents often lead to higher stereoregularity. | Less solvation of the ion pair allows for greater steric control by the counter-ion. |
| Temperature | Lower temperatures generally increase stereoregularity. | Reduces chain mobility and favors the lower energy transition state for stereospecific addition. |
| Counter-ion | Bulky counter-ions can enhance stereocontrol. | Steric hindrance from the counter-ion can direct the incoming monomer to a specific orientation. |
| Initiator | The structure of the initiating species can influence the initial stereochemistry. | The initial few monomer additions can set a stereochemical preference. |
This table presents general principles of stereocontrol in cationic polymerization.
By carefully selecting these reaction parameters, it is possible to synthesize PVOTHP with a higher degree of isotacticity or syndiotacticity, thereby tuning its material properties.
Development of Tailored Polymeric Materials
The ability to synthesize well-defined block and graft copolymers of VOTHP, along with the control over stereoregularity, opens up avenues for the development of tailored polymeric materials with specific functionalities and properties. mdpi.com The tetrahydropyran ring in the PVOTHP segment can be seen as a protected hydroxyl group. This latent functionality is a key feature for creating advanced materials.
For instance, after polymerization, the tetrahydropyran groups can be hydrolyzed under acidic conditions to yield poly(vinyl alcohol) (PVA) segments. This transformation allows for the creation of amphiphilic block copolymers from an all-hydrophobic precursor. An A-B block copolymer of VOTHP and another hydrophobic monomer can be converted into an A'-B amphiphilic block copolymer, where A' is a hydrophilic poly(vinyl alcohol) block. These amphiphilic structures can self-assemble in aqueous media to form micelles or other nanostructures, which have applications in drug delivery, as surfactants, or in emulsion polymerization.
Furthermore, the hydroxyl groups of the resulting PVA segments can be further functionalized, allowing for the attachment of various molecules, such as drugs, imaging agents, or other polymers. This post-polymerization modification is a powerful tool for creating highly functional materials.
The development of these tailored materials relies on the precise control afforded by the initial polymerization of VOTHP. By controlling the block lengths, architecture, and tacticity, the properties of the final material, such as its self-assembly behavior, mechanical strength, and thermal properties, can be finely tuned. mdpi.com
Interdisciplinary Research Applications
Role in Pharmaceutical Development and Medicinal Chemistry
In the realms of drug discovery and medicinal chemistry, the strategic synthesis and modification of complex molecules are paramount. 2-Vinyloxytetrahydropyran contributes to these efforts primarily through its function as a protective agent for sensitive functional groups and the reactivity of its vinyl moiety.
The synthesis of complex bioactive molecules, such as antibiotics or anticancer agents, often involves numerous steps. During these multi-step syntheses, certain reactive functional groups within the molecule must be temporarily masked or "protected" to prevent them from interfering with reactions occurring elsewhere on the molecule. weebly.com The tetrahydropyranyl (THP) ether, formed by the reaction of an alcohol with dihydropyran, is a widely used protecting group for hydroxyl (-OH) groups due to its ease of installation and removal under specific conditions. nih.gov
The general process for protecting an alcohol (R-OH) using a vinyl ether derivative to form a THP ether is a well-established method in organic synthesis. This protection is crucial in peptide synthesis and in the creation of complex natural product analogs. nih.govlidsen.com
Table 1: Protecting Group Strategy in Synthesis
| Feature | Description | Relevance to Bioactive Synthesis |
| Protected Group | Hydroxyl (-OH), Carboxyl (-COOH) | These are common functional groups in many drug molecules. |
| Protecting Moiety | Tetrahydropyranyl (THP) | Forms a stable ether linkage that is resistant to many reaction conditions but can be removed selectively. weebly.comnih.gov |
| Introduction | Acid-catalyzed addition to dihydropyran (DHP). nih.gov | A mild and efficient method to protect alcohols. |
| Removal (Deprotection) | Mild acidic conditions (e.g., aqueous acetic acid). | Allows for the restoration of the original functional group without degrading the complex drug molecule. nih.gov |
While this compound itself is not typically classified as a drug precursor—a substance used in the direct illicit manufacture of narcotic drugs—its role as a protecting agent is vital for the legitimate synthesis of complex pharmaceutical drug precursors and final active pharmaceutical ingredients (APIs). nih.govtotal-synthesis.com
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final stages of its synthesis. This allows chemists to quickly generate a variety of analogs of a lead compound for testing without having to restart the synthesis from scratch. chemimpex.com
The vinyl ether group within this compound is a reactive handle that can participate in various chemical transformations suitable for LSF. While research may not always specify this compound, the reactions of vinyl ethers are well-documented in this context. For example, vinyl ethers can serve as surrogates for ethylene (B1197577) gas in C-H functionalization reactions, enabling the introduction of a vinyl group into medicinally relevant molecules like N-heteroarenes under photoredox catalysis. rsc.org This type of modification can significantly alter the biological activity or properties of a drug candidate.
Another relevant transformation is the combined C-H functionalization/Cope rearrangement reaction, where vinyl ethers react with other molecules under rhodium catalysis to create complex products with high stereoselectivity. nih.gov This demonstrates the potential of the vinyl ether moiety to be used in sophisticated chemical reactions to diversify complex molecular scaffolds during drug development.
Contribution to Materials Science Innovation
The ability of this compound to act as a monomer is central to its application in materials science. rsc.org Monomers are the fundamental building blocks that are linked together to form polymers, which constitute plastics, fibers, and other advanced materials. The vinyl group is susceptible to polymerization, particularly through cationic polymerization mechanisms. utexas.edursc.org
Research in polymer chemistry has shown that vinyl ethers can be polymerized in a controlled manner to produce polymers with predictable molecular weights and structures. googleapis.com This control is essential for creating materials with specific, tailored properties. This compound can be used to create homopolymers (polymers made from only one type of monomer) or copolymers (polymers made from two or more different monomers). frontiersin.org
The incorporation of the tetrahydropyran (B127337) ring into the polymer backbone or as a side chain can influence the material's properties, such as its thermal stability, solubility, and degradability. A patent has mentioned the use of a related compound, 4-hydroxyl-2-vinyloxytetrahydropyran, in the production of vinyl ether polymers, highlighting the utility of this class of monomers in creating functional polymers. researchgate.net The ability to form copolymers by reacting this compound with other monomers opens the door to a vast range of materials with tunable characteristics, suitable for applications from specialty coatings to biomedical devices.
Table 2: Polymerization Characteristics of Vinyl Ethers
| Polymerization Method | Key Features | Potential Material Applications |
| Cationic Polymerization | Highly reactive method for vinyl ethers, often initiated by acids. Can be "living," allowing for precise control over polymer structure. rsc.org | Synthesis of well-defined homopolymers and block copolymers. nih.gov |
| Radical Polymerization | Can be used to create copolymers by reacting vinyl ethers with other monomers like acrylates or styrenes. utexas.edu | Development of functional materials with combined properties from different monomers. |
| Copolymerization | Combining this compound with other monomers to create materials with tailored properties (e.g., degradability, thermal response). weebly.comfrontiersin.org | Bio-based polymers, drug delivery systems, advanced coatings. nih.gov |
Future Research Directions and Unexplored Avenues
Novel Catalytic Systems for 2-Vinyloxytetrahydropyran Transformations
The development of innovative catalytic systems is paramount to unlocking new reactivities and applications for this compound. Current research often relies on established methods, but the future lies in designing more efficient, selective, and sustainable catalysts.
Future investigations could focus on:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for activating otherwise inert chemical bonds under mild conditions. nih.gov Research in this area could explore the use of novel photocatalysts to initiate unique transformations of the vinyl group or the tetrahydropyran (B127337) ring. For instance, o-phosphinophenolates have been shown to be effective photoredox catalysts for activating trifluoromethyl groups, which could be adapted for reactions involving this compound. nih.govresearchgate.net
Metallo-catalysis: Exploring a wider range of transition metal catalysts beyond palladium could lead to new discoveries. For example, palladium-catalyzed multicomponent reactions have been successful with other vinyl ethers, suggesting potential for similar applications with this compound. acs.org Investigating other metals could enable novel cross-coupling reactions or cycloadditions.
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes could be engineered to catalyze specific transformations of this compound, such as asymmetric additions to the vinyl group or selective ring-opening. The specificity of enzymes can reduce the need for protecting groups, a key principle of green chemistry. acs.org
Dual Catalysis: Combining different catalytic modes, such as photoredox and transition metal catalysis, can enable transformations that are not possible with a single catalyst. This synergistic approach could be employed to develop novel cascade reactions involving this compound.
Integration into Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. researchgate.netub.edu Integrating this compound into these complex reaction sequences is a promising avenue for future research.
Key areas of exploration include:
Multicomponent Reactions (MCRs): The vinyl ether functionality of this compound makes it an ideal candidate for MCRs. Research could focus on designing new MCRs where this compound acts as a key building block. For example, novel organocatalytic multicomponent cyanovinylation of aldehydes has been developed for the synthesis of conjugated cyanomethyl vinyl ethers, a strategy that could be adapted for this compound. mdpi.comresearchgate.net
Cascade Reactions: The dual reactivity of this compound could be harnessed to design novel cascade sequences. A reaction could be initiated at the vinyl group, followed by a subsequent transformation involving the tetrahydropyran ring, or vice versa. For instance, a visible-light-mediated multicomponent cascade reaction of diselenides, alkynes, and sulfur dioxide has been developed, showcasing the potential for complex bond formations in a single operation. researchgate.net
Sigmatropic Rearrangements: The potential for mdpi.commdpi.com-sigmatropic rearrangements, as seen with other allylic systems, could be explored. univ-rennes.fr This could lead to the synthesis of novel and complex molecular architectures.
Exploration of New Polymeric Architectures and Applications
While this compound is known to be a monomer for polymer synthesis, there is vast untapped potential in creating novel polymeric architectures with tailored properties and applications. chemimpex.comcymitquimica.com
Future research should target:
Controlled Polymerization Techniques: The application of reversible-deactivation radical polymerization (RDRP) techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, could allow for precise control over the molecular weight, architecture, and functionality of polymers derived from this compound. mdpi.comrsc.org This would enable the synthesis of well-defined block copolymers, star polymers, and other complex architectures. rsc.org
Two-Dimensional Polymers (2DPs): A groundbreaking area of materials science is the development of two-dimensional polymers. mit.edursc.org Investigating whether this compound or its derivatives can be induced to form 2D sheets could lead to materials with exceptional strength and lightness. mit.edu
Sustainable and Bio-based Polymers: There is a growing demand for sustainable polymers derived from renewable resources. scispace.comresearchgate.netmdpi.com Research could focus on synthesizing polymers from this compound that are biodegradable or can be sourced from renewable feedstocks. scispace.comresearchgate.netrsc.org The inclusion of monomers like this compound in copolymerizations with bio-based monomers is a promising strategy. mdpi.com
Functional Polymers: The tetrahydropyran ring offers a handle for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the development of "smart" polymers that respond to external stimuli, or polymers with specific applications in areas like drug delivery or coatings.
Green Chemistry Approaches in this compound Synthesis and Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.insigmaaldrich.compjoes.com Applying these principles to the synthesis and use of this compound is a critical area for future research.
Key green chemistry considerations include:
Atom Economy: Developing synthetic routes to this compound and its derivatives that maximize the incorporation of all starting materials into the final product is a primary goal. acs.org
Use of Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as carbohydrates, would significantly improve its sustainability profile. scispace.commlsu.ac.in
Safer Solvents and Auxiliaries: Research should focus on using greener solvents, such as water or supercritical fluids like carbon dioxide, for the synthesis and polymerization of this compound. pjoes.com
Catalysis over Stoichiometric Reagents: The use of catalytic methods is inherently greener than using stoichiometric reagents as they reduce waste. acs.org Future research should prioritize the development of highly efficient and recyclable catalysts for transformations involving this compound.
Design for Degradation: For applications where persistence in the environment is a concern, designing polymers from this compound that are biodegradable or readily recyclable is crucial. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
